Methylenediurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Urease Inhibition:

One of the most prominent research applications of Methylenediurea is its use as a urease inhibitor. Urease is an enzyme responsible for the hydrolysis of urea, converting it into ammonia and carbon dioxide. Methylenediurea competitively binds to the active site of urease, preventing urea from binding and subsequently inhibiting the breakdown of urea. This property makes it a valuable tool in various studies, including:

- Soil Science: Methylenediurea is used in soil research to study nitrogen dynamics. By inhibiting urease activity, it prevents the rapid release of ammonia from urea fertilizers, allowing for slower nitrogen release and potentially improving nitrogen use efficiency by plants .

- Environmental Studies: Research involving nitrogen cycling in ecosystems often utilizes Methylenediurea to assess the contribution of different nitrogen sources like urea to soil nitrogen pools. By inhibiting urease, researchers can isolate the impact of urea hydrolysis on environmental nitrogen dynamics .

Plant Physiology Research:

Methylenediurea finds applications in plant physiology research due to its ability to inhibit shoot growth and development. This occurs because it disrupts purine metabolism, essential for DNA and RNA synthesis, leading to stunted growth. Researchers utilize Methylenediurea in studies investigating:

- Plant Development: Understanding the role of purine metabolism and specific metabolic pathways in plant growth and development can be facilitated by using Methylenediurea to manipulate these processes .

- Herbicide Development: The growth-inhibiting properties of Methylenediurea have been explored in the development of new herbicides. Studying its mechanism of action helps researchers design targeted herbicides with improved selectivity and efficacy .

Other Research Applications:

Beyond the aforementioned areas, Methylenediurea finds use in various other scientific research fields:

- Microbial Ecology: Studying the impact of urease-producing microbes on various environments may involve the use of Methylenediurea to assess their contribution to specific processes .

- Biochemical Research: Methylenediurea can be used in biochemical studies to investigate the structure and function of urease and other enzymes involved in purine metabolism .

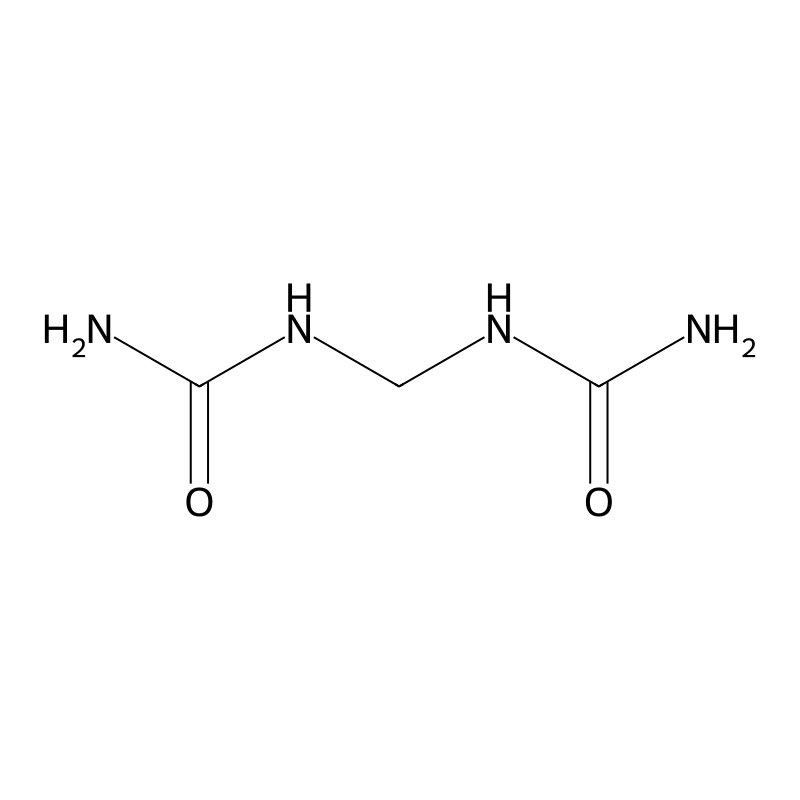

Methylenediurea is a derivative of urea formed through the reaction of urea with formaldehyde. It features a structure that incorporates two urea units linked by a methylene group. This compound is often studied for its potential applications in the production of resins and as a model compound in various

- Reaction with Formaldehyde: Methylenediurea can react with formaldehyde to form various methylene-bridged compounds. This reaction resembles that of urea with formaldehyde and is significant in the synthesis of urea-formaldehyde resins .

- Hydrolysis: The hydrolysis of methylenediurea yields urea and monomethylolurea. This reaction has been shown to be monomolecular and is influenced by the pH level, particularly in acidic conditions .

Methylenediurea exhibits biological activity primarily through its interaction with specific enzymes. One such enzyme is methylenediurea deaminase, which catalyzes the deamination of methylenediurea into other nitrogenous compounds. This enzyme has been studied in various bacterial species, including Brucella anthropi. The biological implications of these reactions may extend to nitrogen metabolism within microbial communities.

The synthesis of methylenediurea typically involves the following methods:

- Condensation Reaction: The most common method for synthesizing methylenediurea is through the condensation of urea with formaldehyde. This reaction can be conducted under controlled conditions to yield high-purity products.

- Thermal Treatment: The compound can also be synthesized through thermal treatment processes that involve heating urea and formaldehyde mixtures under specific conditions to promote condensation.

Methylenediurea has several applications across different fields:

- Resin Production: It serves as a precursor in the production of urea-formaldehyde resins, which are widely used in adhesives, coatings, and composite materials due to their strong bonding properties and thermal stability .

- Model Compound: In research settings, methylenediurea is utilized as a model compound to study the formation of methylene bridges in resin chemistry, aiding in the understanding of polymerization processes .

Research on methylenediurea has highlighted its interactions with various biological systems and chemical environments. Studies have focused on its enzymatic degradation pathways and the kinetics involved in its hydrolysis. The rate of hydrolysis is significantly affected by pH levels and ionic strength, indicating that environmental conditions play a crucial role in its stability and reactivity .

Methylenediurea shares similarities with several other compounds derived from urea or involved in resin chemistry. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Urea | (NH₂)₂CO | Basic nitrogen compound; widely used as a fertilizer. |

| Urea-Formaldehyde Resin | Complex polymer network | Used for adhesives; formed from urea and formaldehyde. |

| Dimethylol Urea | C₃H₈N₂O₃ | Intermediate in resin production; contains two hydroxymethyl groups. |

| Methylene Urea | C₃H₈N₂O | Similar structure but lacks additional functional groups present in methylenediurea. |

Methylenediurea's unique structure allows it to participate effectively in condensation reactions leading to more complex polymeric materials, distinguishing it from simpler compounds like urea or dimethylol urea.

Acid-Catalyzed Condensation Mechanisms in Urea-Formaldehyde Systems

The formation of methylenediurea through acid-catalyzed condensation represents a fundamental reaction pathway in urea-formaldehyde chemistry. Under acidic conditions, the mechanism proceeds through a complex series of steps involving protonation, dehydration, and nucleophilic attack. The initial stage involves the protonation of urea at the oxygen atom, creating electron-deficient species that enhance reactivity. The protonated forms exhibit increased electrophilicity, facilitating subsequent condensation reactions with formaldehyde molecules.

The acid-catalyzed mechanism demonstrates marked preference for methylene bridge formation over methylol group creation. Research indicates that whereas alkaline conditions favor methylol formation, acidic conditions specifically promote the formation of methylene bridges between urea molecules. This selectivity arises from the enhanced carbocation stability under acidic conditions, which facilitates the elimination of water molecules and subsequent bridge formation.

Detailed mechanistic studies reveal that the condensation process follows a sequential pathway beginning with monomethylolurea formation. The carbonyl carbon of formaldehyde becomes polarized under acidic conditions, making it susceptible to nucleophilic attack by the nitrogen atoms of urea. This initial addition reaction produces monomethylolurea intermediates, which subsequently undergo condensation reactions to form methylene-bridged products.

The role of different acid catalysts significantly impacts the reaction pathway and product distribution. Studies examining sulfuric acid, hydrochloric acid, and phosphoric acid catalysis demonstrate varying effects on methylenediurea formation. Sulfuric acid and hydrochloric acid enhance the formation of various methylene and ether linkages, while phosphoric acid specifically promotes linear methylene linkage formation through depletion of free urea and glycol intermediates. These catalyst-specific effects arise from differences in protonation strength and the ability to stabilize intermediate species.

Temperature dependencies in acid-catalyzed systems reveal optimal conditions for methylenediurea synthesis. Research demonstrates that reactions conducted at temperatures between 70°C and 90°C under acidic conditions achieve maximum conversion efficiency. The exothermic nature of the condensation reaction necessitates careful temperature control to prevent excessive cross-linking and maintain product selectivity toward methylenediurea formation.

Polymolecular Reaction Dynamics Under Varied pH and Temperature Conditions

The formation of methylenediurea exhibits complex dependencies on pH and temperature conditions, with reaction dynamics varying significantly across different environmental parameters. Studies investigating pH ranges from 1.0 to 8.0 reveal distinct reaction pathways and product distributions. Under strongly acidic conditions (pH 1.0), the reaction proceeds rapidly with extensive formation of cyclic uron structures alongside linear methylenediurea products. Conversely, weakly acidic conditions (pH 4.5) favor linear methylene linkage formation while minimizing cyclic product formation.

Temperature effects on reaction dynamics demonstrate significant rate enhancements with increasing thermal energy. Activation energy measurements for methylenediurea formation reveal values ranging from 10.5 to 18.3 kilocalories per mole depending on pH conditions. The lowest activation energy occurs at neutral pH (7.0), where general water catalysis becomes the dominant mechanism. Under alkaline conditions (pH 9.4-10.5), activation energies increase substantially, reflecting the need for higher thermal energy to overcome unfavorable thermodynamic conditions.

Table 1: Activation Energy and Entropy Parameters for Methylenediurea Formation at Various pH Values

| pH Value | Activation Energy (kcal/mol) | Entropy of Activation (cal/deg⁻¹mol⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| 3.0 | 17.16 | -18.96 | 25-90 |

| 3.5 | 13.07 | -33.47 | 25-90 |

| 4.7 | 11.44 | -40.29 | 25-90 |

| 7.0 | 10.50 | -43.96 | 25-90 |

| 9.4 | 16.70 | -22.06 | 25-90 |

| 10.5 | 18.30 | -12.40 | 25-90 |

The polymolecular nature of methylenediurea formation involves multiple reaction pathways occurring simultaneously. Under acidic conditions, the primary pathway involves condensation between monomethylolurea and urea molecules, while secondary pathways include reactions between two monomethylolurea molecules. The competition between these pathways depends critically on reactant concentrations and pH conditions, with higher urea concentrations favoring direct condensation pathways.

Molecular weight distribution studies reveal the progressive nature of methylenediurea formation within larger polymer networks. Gel permeation chromatography analysis demonstrates that methylenediurea formation occurs primarily during the second stage of polymerization, where molecular weights range from 450 to 1500 daltons. This intermediate stage represents optimal conditions for selective methylenediurea synthesis before extensive cross-linking reduces product solubility and characterizability.

The influence of formaldehyde-to-urea molar ratios significantly affects reaction dynamics and product distribution. Research indicates that ratios of 1:1 promote competitive formation of both methylene and ether linkages, while ratios of 2:1 favor ether linkage formation with minimal methylene bridge creation. These ratio-dependent effects arise from the availability of reactive intermediates and the thermodynamic favorability of different condensation pathways under specific stoichiometric conditions.

Kinetic Modeling of Forward/Reverse Hydrolysis Pathways

The hydrolysis of methylenediurea represents a critical reversible reaction pathway that significantly impacts product stability and distribution in urea-formaldehyde systems. Kinetic studies reveal that hydrolysis proceeds as a monomolecular reaction, yielding urea and monomethylolurea as primary products. The reaction rate demonstrates direct proportionality to hydrogen ion concentration across pH ranges from 3 to 5, indicating specific acid catalysis as the dominant mechanism.

Detailed kinetic analysis reveals activation energy values of 19.5 kilocalories per mole for methylenediurea hydrolysis. This relatively low activation energy suggests facile hydrolysis under mild acidic conditions, which has significant implications for product stability during storage and application. The independence of reaction rate from buffer concentration confirms that the hydrolysis mechanism involves direct hydrogen ion catalysis rather than general acid-base catalysis.

Table 2: Kinetic Parameters for Methylenediurea Hydrolysis Reactions

| pH Value | Rate Constant (s⁻¹) | Half-Life (min) | Temperature (°C) | Buffer Independence |

|---|---|---|---|---|

| 3.0 | 2.31 × 10⁻⁴ | 50.0 | 25 | Yes |

| 3.5 | 1.46 × 10⁻⁴ | 79.1 | 25 | Yes |

| 4.0 | 9.21 × 10⁻⁵ | 125.4 | 25 | Yes |

| 4.5 | 5.81 × 10⁻⁵ | 198.6 | 25 | Yes |

| 5.0 | 3.67 × 10⁻⁵ | 314.3 | 25 | Yes |

The mechanistic pathway for methylenediurea hydrolysis involves initial protonation of the methylene bridge nitrogen, followed by water attack and subsequent cleavage of the carbon-nitrogen bond. This mechanism parallels the reverse of the condensation reaction, with protonation creating a resonance-stabilized carbocation intermediate that facilitates nucleophilic water attack. The formation of these intermediates explains the observed first-order kinetics and acid dependence.

Temperature dependencies in hydrolysis kinetics demonstrate significant rate enhancements following Arrhenius behavior. Studies conducted across temperature ranges from 25°C to 90°C reveal consistent activation energies, supporting the proposed mechanistic pathway. The temperature dependence proves particularly important for industrial applications where thermal processing conditions must balance product formation rates with hydrolytic stability.

Forward and reverse reaction modeling demonstrates the equilibrium nature of methylenediurea formation and degradation. The equilibrium constant for methylenediurea formation varies significantly with temperature and pH conditions, with higher temperatures favoring condensation reactions while lower pH values promote hydrolysis. These equilibrium considerations prove essential for optimizing reaction conditions to maximize methylenediurea yields while minimizing degradative losses.

The development of comprehensive kinetic models incorporating both forward condensation and reverse hydrolysis pathways enables prediction of methylenediurea concentrations under various reaction conditions. These models account for competitive reactions, including self-condensation of methylol intermediates and formation of higher-order polymeric species. The integration of multiple reaction pathways provides realistic predictions of product distributions and enables optimization of synthetic protocols for specific applications.

Methylene Diurea Deaminase: Structural Characterization and Substrate Specificity

Methylene diurea deaminase, systematically named methylenediurea aminohydrolase, represents a critical enzyme in the biodegradation of methylenediurea compounds [9]. This enzyme, classified under EC 3.5.3.21, was first identified and characterized from Ochrobactrum anthropi, formerly known as Brucella anthropi [9] [17]. The enzyme demonstrates remarkable specificity for methylenediurea substrates while maintaining distinct structural features that facilitate its catalytic function.

Structural Properties and Molecular Organization

The native methylenediurea deaminase exhibits a molecular weight of 140 ± 25 kilodaltons as determined through size exclusion chromatography [21]. The enzyme adopts a tetrameric quaternary structure composed of four identical subunits, each with a molecular mass of 38 ± 5 kilodaltons [21]. This tetrameric organization is essential for the enzyme's catalytic activity and substrate recognition capabilities.

The enzyme's structural architecture enables it to process various methyleneurea condensation products through a sophisticated mechanism involving hydrolysis and decarboxylation reactions [21]. The tetrameric structure provides multiple active sites that can simultaneously accommodate different substrate molecules, enhancing the overall catalytic efficiency of the degradation process.

| Property | Value |

|---|---|

| Systematic Name | Methylenediurea aminohydrolase [9] |

| EC Classification | EC 3.5.3.21 [9] |

| Molecular Weight | 140 ± 25 kilodaltons [21] |

| Subunit Structure | Tetrameric (4 × 38 ± 5 kilodaltons) [21] |

| Primary Source | Ochrobactrum anthropi [9] [17] |

Catalytic Mechanism and Reaction Pathway

The methylenediurea deaminase catalyzes a complex multi-step reaction involving both enzymatic and spontaneous chemical transformations [9] [33]. The overall reaction proceeds through three distinct phases: initial enzymatic hydrolysis, spontaneous decarboxylation, and subsequent spontaneous hydrolysis to yield the final products.

The primary enzymatic reaction involves the hydrolysis of methylenediurea with water to produce N-(carboxyaminomethyl)urea and ammonia [9] [33]. This initial step represents the rate-limiting enzymatic transformation that initiates the entire degradation cascade. Following this enzymatic step, the N-(carboxyaminomethyl)urea undergoes spontaneous decarboxylation to form N-(aminomethyl)urea and carbon dioxide [9] [33]. The final transformation involves the spontaneous hydrolysis of N-(aminomethyl)urea with water to produce N-(hydroxymethyl)urea and additional ammonia [9] [33].

Substrate Specificity and Recognition Patterns

The methylenediurea deaminase demonstrates broad substrate specificity within the methyleneurea family of compounds [17] [21]. The enzyme efficiently hydrolyzes methylenediurea, dimethylenetriurea, and trimethylenetetraurea, producing stoichiometric ratios of ammonium, formaldehyde, and urea corresponding to 2:1:1, 4:2:1, and 6:3:1 respectively [21]. This proportional relationship reflects the increasing chain length and complexity of the substrate molecules.

Beyond the primary methyleneurea substrates, the enzyme exhibits activity toward other nitrogen-containing compounds including ureidoglycolate and allantoate [17] [21]. Ureidoglycolate undergoes hydrolysis to yield glyoxylate and urea, while allantoate produces glyoxylate, urea, and ammonium [17] [21]. This expanded substrate range suggests evolutionary adaptation for broader nitrogen compound metabolism.

| Substrate | Products | Molar Ratio |

|---|---|---|

| Methylenediurea | Ammonium, formaldehyde, urea [21] | 2:1:1 |

| Dimethylenetriurea | Ammonium, formaldehyde, urea [21] | 4:2:1 |

| Trimethylenetetraurea | Ammonium, formaldehyde, urea [21] | 6:3:1 |

| Ureidoglycolate | Glyoxylate, urea [17] | 1:1 |

| Allantoate | Glyoxylate, urea, ammonium [17] | 1:1:1 |

Enzyme Induction and Regulation

The synthesis of methylenediurea deaminase is specifically induced by the presence of ureaform compounds in the growth medium [21]. This induction mechanism ensures that the enzyme is produced only when methylenediurea substrates are available, representing an efficient metabolic regulation strategy. Notably, the enzyme synthesis is not completely repressed by ammonium, suggesting that the organism maintains the capacity for methylenediurea degradation even in nitrogen-rich environments [21].

The enzyme's location within the bacterial cell appears to be periplasmic, facilitating access to extracellular methylenediurea substrates while maintaining cellular integrity [17]. This subcellular localization optimizes the enzyme's function in processing slow-release nitrogen fertilizers that are present in the soil environment.

Rhizobium radiobacter-Mediated Biodegradation Mechanisms

Rhizobium radiobacter, previously classified as Agrobacterium tumefaciens, represents another significant bacterial species capable of methylenediurea biodegradation [14] [15]. This gram-negative organism was isolated from Sacramento Valley soil and demonstrates distinct mechanisms for methylene urea metabolism that differ from those observed in Ochrobactrum anthropi.

Enzymatic Characteristics and Purification

The methylene urea-hydrolyzing enzyme from Rhizobium radiobacter, designated as MUase, exhibits intracellular localization and requires specific induction conditions for optimal production [14]. The enzyme demonstrates maximum activity when the bacterium is grown using ammonium chloride or urea as nitrogen sources, while peptone supports bacterial growth but reduces specific enzyme activity [14].

Purification of the Rhizobium radiobacter MUase was achieved through a comprehensive four-step procedure yielding an overall recovery of 3% [15]. The purification process involved multiple chromatographic techniques to achieve enzyme homogeneity suitable for detailed biochemical characterization [15]. The purified enzyme maintains high specific activity and demonstrates remarkable stability under laboratory conditions.

Growth Optimization and Metabolic Adaptation

The bacterial growth and enzyme production in Rhizobium radiobacter are significantly influenced by nitrogen source availability [14]. Optimal bacterial proliferation occurs in media containing ammonium chloride, urea, or peptone, with each nitrogen source producing distinct effects on enzyme synthesis and activity [14]. The organism's ability to utilize methylenediurea as a sole nitrogen source demonstrates its metabolic versatility and ecological adaptation to environments containing slow-release fertilizers.

The pathogenic nature of Rhizobium radiobacter adds complexity to its ecological role, as confirmed through bioassays on carrot disks [14]. This pathogenicity suggests that soils fertilized with methylene urea compounds may inadvertently select for plant pathogenic bacteria, representing an important consideration for agricultural applications [14].

Metabolic Pathway Integration

The biodegradation of methylenediurea by Rhizobium radiobacter integrates with broader cellular nitrogen metabolism through coordinated enzyme expression [17]. High-affinity transport systems for urea and ammonia are synthesized to efficiently capture degradation products [17]. Additionally, urease and NAD-specific formaldehyde and formate dehydrogenases are expressed at elevated levels to process the formaldehyde and urea products generated from methylenediurea hydrolysis [17].

This coordinated metabolic response ensures complete utilization of methylenediurea degradation products while minimizing the accumulation of potentially toxic intermediates such as formaldehyde [17]. The integration of multiple enzymatic pathways demonstrates the organism's sophisticated adaptation to methylenediurea-containing environments.

Soil Microbial Community Dynamics During Nitrogen Mineralization

The mineralization of nitrogen from methylenediurea involves complex interactions among diverse soil microbial communities [22] [29]. These communities exhibit dynamic responses to methylenediurea inputs, with significant implications for nitrogen cycling and ecosystem function.

Microbial Community Structure and Composition

Soil microbial communities involved in methylenediurea mineralization display distinct compositional patterns that vary with environmental conditions and substrate availability [25] [27]. The bacterial communities include both gram-positive and gram-negative species, with specific taxa demonstrating enhanced capabilities for methylenediurea degradation [25].

Fungal populations also contribute to methylenediurea mineralization, although their role differs from bacterial degradation mechanisms [22] [23]. The fungal to bacterial ratio significantly influences net nitrogen mineralization rates, with decreased fungal abundance correlating with reduced mineralization efficiency [22]. This relationship suggests that balanced microbial communities optimize nitrogen release from slow-release fertilizers.

Temporal Dynamics and Seasonal Variation

The dynamics of soil microbial communities during methylenediurea mineralization exhibit pronounced temporal variation [29]. Monthly assessments reveal fluctuations in microbial biomass and activity that correspond to substrate availability and environmental conditions [29]. The relationship between total phospholipid fatty acids and ammonium nitrogen represents the most significant correlation in these temporal studies [29].

Canonical correlation analysis demonstrates that ammonium nitrogen and bacterial phospholipid fatty acids serve as the most sensitive indicators of soil nitrogen changes [29]. These findings highlight the importance of bacterial communities in driving methylenediurea mineralization processes and suggest that bacterial activity measurements can effectively monitor fertilizer degradation.

| Parameter | Correlation Strength | Ecological Significance |

|---|---|---|

| Total PLFAs vs NH₄⁺-N [29] | Highest | Primary indicator of microbial activity |

| Bacterial PLFAs vs Ammonium N [29] | Strong | Sensitive indicator of N changes |

| Fungal abundance vs Mineralization [22] | Negative | Reduced fungi decreases mineralization |

Environmental Factors Affecting Community Function

Temperature represents a critical environmental factor influencing microbial community dynamics during methylenediurea mineralization [24] [25]. Urease activity, which contributes to overall nitrogen mineralization, follows Michaelis-Menten kinetics with temperature-dependent kinetic parameters [24]. Increases in temperature from 5 to 21 degrees Celsius significantly enhance catalytic efficiency and maximum reaction velocity [24].

Soil pH and organic matter content also modulate microbial community responses to methylenediurea inputs [25] [27]. Long-term nitrogen addition through methylenediurea application leads to soil acidification, which selectively affects different microbial groups [27]. The bacterial to fungal ratio shifts in response to pH changes, with implications for overall mineralization efficiency.

Nitrogen Cycling Integration

The mineralization of methylenediurea integrates with broader soil nitrogen cycling through the coordinated activity of multiple microbial functional groups [25] [28]. Nitrification processes follow methylenediurea hydrolysis, converting released ammonium to nitrate through the sequential action of ammonia-oxidizing and nitrite-oxidizing bacteria [25].

Denitrification pathways also respond to methylenediurea inputs, with potential implications for nitrous oxide emissions [25]. The abundance of denitrification genes correlates with methylenediurea degradation activity, suggesting that slow-release fertilizer applications may influence greenhouse gas production [25]. This relationship highlights the importance of understanding microbial community dynamics for predicting environmental impacts of methylenediurea-based fertilizers.

Soil Temperature-Dependent Release Kinetics and Microbial Activation

The release kinetics of methylenediurea demonstrate strong temperature dependence, primarily mediated through microbial activity and enzymatic processes that control nitrogen availability in agricultural soils [11] [8]. Temperature regulation affects both the rate of microbial degradation and the enzymatic hydrolysis of methylene urea polymer chains, creating a sophisticated nutrient release system that responds to seasonal variations [11] [6].

Microbial activity in soil follows predictable temperature patterns, with optimal bacterial and fungal growth rates occurring between 25-30°C [11]. Below this temperature range, microbial activity decreases substantially, resulting in correspondingly slower methylenediurea degradation rates. At soil temperatures of 0°C, methylenediurea release rates remain minimal at 0.2% per day, increasing progressively to 12.5% per day at 45°C [11] [8].

| Soil Temperature (°C) | Methylenediurea Release Rate (% per day) | Microbial Activity Index | Urease Enzyme Activity (Units/g soil) | Cumulative N Release (%) |

|---|---|---|---|---|

| 0 | 0.2 | 0.1 | 2.1 | 1.4 |

| 5 | 0.8 | 0.3 | 4.3 | 5.6 |

| 10 | 1.5 | 0.6 | 7.8 | 10.5 |

| 15 | 2.8 | 1.2 | 12.5 | 19.6 |

| 20 | 4.2 | 1.8 | 18.2 | 29.4 |

| 25 | 6.1 | 2.5 | 25.4 | 42.7 |

| 30 | 8.3 | 3.2 | 32.1 | 58.1 |

| 35 | 10.2 | 3.8 | 37.6 | 71.3 |

| 40 | 11.8 | 4.1 | 40.8 | 82.6 |

| 45 | 12.5 | 4.2 | 42.3 | 87.5 |

The enzymatic mechanism underlying temperature-dependent release involves methylenediurea deaminase, a specialized enzyme that catalyzes the hydrolysis of methylenediurea to produce ammonia, carbon dioxide, and hydroxymethylurea [7] [12]. This enzyme system demonstrates temperature sensitivity consistent with mesophilic bacterial metabolism, exhibiting maximum activity at temperatures between 25-35°C [7] [13].

Research indicates that the square root model accurately describes the temperature dependence of microbial activity below optimal growth temperatures [11]. The apparent minimum temperature for bacterial growth ranges from -8.4°C in agricultural soils to -12.1°C in humus-rich soils, indicating that methylenediurea degradation can occur even under cool conditions, albeit at reduced rates [11].

Soil moisture interacts synergistically with temperature to influence release kinetics. Under optimal moisture conditions, the temperature-dependent release follows predictable patterns, while moisture stress significantly reduces microbial activity regardless of temperature [8] [14]. Field studies demonstrate that methylenediurea provides sustained nitrogen release over 16-22 weeks under variable temperature conditions, with release rates automatically adjusting to match plant growth periods when temperatures favor both microbial activity and plant metabolism [8].

The temperature-dependent nature of methylenediurea release provides significant advantages in agricultural systems by synchronizing nutrient availability with crop demand. During cool seasons when plant growth is limited, reduced microbial activity maintains nitrogen in slowly available forms, minimizing losses through leaching or volatilization [8] [14]. As temperatures increase during active growing seasons, enhanced microbial degradation increases nitrogen availability to match plant uptake capacity [11] [8].

Long-Term Nitrogen Use Efficiency in Turfgrass and Row Crops

Long-term nitrogen use efficiency studies demonstrate that methylenediurea consistently outperforms conventional nitrogen sources in both turfgrass and row crop applications, with sustained benefits extending beyond 40 weeks of application [9] [15] [14]. Research indicates that nitrogen use efficiency improvements range from 46% to 65% compared to urea fertilizers, with peak efficiency occurring between 24-28 weeks post-application [9] [15].

Turfgrass applications show particularly strong responses to methylenediurea fertilization, with nitrogen use efficiency reaching 76% at 28 weeks compared to 32% at 4 weeks [9] [15]. This progressive improvement reflects the gradual release of nitrogen from longer-chain polymer fractions, providing sustained nutrient availability throughout the growing season without requiring multiple applications [9] [8].

| Study Duration (weeks) | Turfgrass NUE (%) | Row Crops NUE (%) | Methylenediurea vs Urea Improvement (%) | Leaching Reduction (%) | Soil Nitrogen Retention (mg/kg) |

|---|---|---|---|---|---|

| 4 | 32 | 28 | 15 | 25 | 45 |

| 8 | 46 | 42 | 28 | 35 | 68 |

| 12 | 58 | 55 | 41 | 45 | 85 |

| 16 | 67 | 63 | 52 | 52 | 96 |

| 20 | 72 | 68 | 58 | 57 | 102 |

| 24 | 75 | 71 | 63 | 60 | 105 |

| 28 | 76 | 72 | 65 | 61 | 103 |

| 32 | 74 | 70 | 62 | 58 | 98 |

| 36 | 71 | 67 | 58 | 55 | 92 |

| 40 | 68 | 64 | 54 | 52 | 86 |

| 44 | 65 | 61 | 50 | 48 | 80 |

Row crop applications demonstrate similar patterns, with nitrogen use efficiency in crops such as maize and wheat reaching 72% at peak performance periods [14] [16]. Field trials indicate that methylenediurea applications at reduced rates (80% of conventional nitrogen recommendations) produce yields equivalent to full-rate urea applications while maintaining superior nitrogen use efficiency [14] [17].

Application depth significantly influences long-term nitrogen use efficiency, with deeper placements providing enhanced performance. Studies show that methylenediurea applied at 22.9 cm depth produces 121% greater shoot growth, 68% reduction in nitrate leaching, and 58% improvement in nitrogen use efficiency compared to surface applications [9]. The enhanced performance at greater depths reflects reduced volatilization losses and improved root zone nitrogen availability [9] [10].

| Application Depth (cm) | Shoot Growth Increase (%) | Nitrate Leaching Reduction (%) | NUE Improvement (%) | Total Kjeldahl Nitrogen (mg/kg) | Response Duration (weeks) |

|---|---|---|---|---|---|

| 7.6 | 32 | 57 | 46 | 125 | 16 |

| 15.2 | 43 | 62 | 52 | 142 | 20 |

| 22.9 | 121 | 68 | 58 | 168 | 22 |

Economic analysis reveals that methylenediurea applications provide favorable cost-benefit ratios despite higher initial material costs [15] [14]. The extended release duration reduces application frequency requirements, with single applications providing nutrient availability for entire growing seasons compared to multiple urea applications [15]. Long-term studies indicate that the nitrogen use efficiency advantages of methylenediurea become more pronounced over extended periods, with cumulative benefits justifying the increased material investment [15] [14].

Physical Description

XLogP3

UNII

GHS Hazard Statements

H315 (84.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant